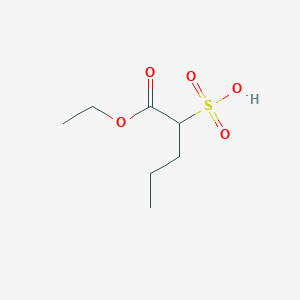
1-Ethoxy-1-oxopentane-2-sulfonic acid
Overview
Description
1-Ethoxy-1-oxopentane-2-sulfonic acid is a useful research compound. Its molecular formula is C7H14O5S and its molecular weight is 210.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
For instance, they can act as catalysts in the esterification of fatty acids , and they can also participate in electrophilic aromatic substitution reactions .
Biochemical Pathways
For example, they can participate in the synthesis of homobenzylic ketones through an oxidative 1,2-shift of disubstituted olefins .
Biological Activity
1-Ethoxy-1-oxopentane-2-sulfonic acid is a sulfonic acid derivative that has garnered interest in various biological applications due to its potential reactivity and biological activity. This article explores the compound's biological properties, including its antimicrobial activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure indicates the presence of an ethoxy group, a ketone, and a sulfonic acid moiety, which are crucial for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with sulfonic acid groups often exhibit enhanced antimicrobial properties. A study highlighted that the introduction of sulfonic acid groups could augment the antimicrobial efficacy of various compounds, suggesting a similar potential for this compound .
Table 1: Antimicrobial Activity of Related Sulfonic Acid Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Organism Tested |
|---|---|---|---|
| 5H-thiazolo[3,2-a]pyrimidin-5-one | Antibacterial | 50 | Staphylococcus aureus |
| 4-(1H-pyrazolyl)benzene sulfonic acid | Antitubercular | 25 | Mycobacterium tuberculosis |
| This compound | Antimicrobial (predicted) | TBD | TBD |
The biological activity of sulfonic acids is often attributed to their ability to interact with cellular components, including proteins and nucleic acids. The reactivity towards cysteine residues in proteins has been documented, indicating that such compounds can form covalent adducts, potentially altering protein function and leading to antimicrobial effects .
Study on Efficacy Against Bacterial Strains
In a series of experiments conducted to evaluate the antibacterial properties of various sulfonic acid derivatives, it was found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The studies utilized broth dilution methods to determine Minimum Inhibitory Concentrations (MICs), revealing promising results for future applications in antimicrobial therapies .
Reactivity with Cysteine Sulfenic Acids
A notable study focused on the reactivity of related compounds with cysteine sulfenic acids in proteins. The findings suggested that these compounds could selectively label specific protein residues, which might be leveraged for therapeutic targeting or as diagnostic tools in understanding protein modifications during bacterial infections .
Properties
IUPAC Name |
1-ethoxy-1-oxopentane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5S/c1-3-5-6(13(9,10)11)7(8)12-4-2/h6H,3-5H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZRGPQIMROMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















